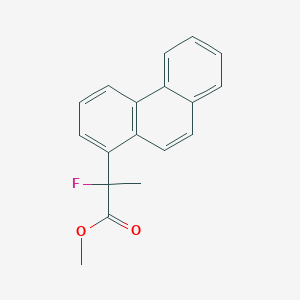

Methyl 2-fluoro-2-(phenanthren-1-yl)propanoate

Description

Significance of Phenanthrene-Based Architectures in Chemical Synthesis and Design

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is more than just a simple aromatic system. Its angular arrangement of rings results in a structure that is more stable than its linear isomer, anthracene. This stability, coupled with the reactivity of its "K-region" and "bay-region," makes phenanthrene a versatile scaffold in organic synthesis.

Historically, the phenanthrene nucleus has been a cornerstone in the synthesis of a wide range of important molecules. It forms the core of many naturally occurring compounds, including steroids, bile acids, and several alkaloids. scispace.comwikipedia.org Perhaps the most well-known examples are the opium alkaloids, such as morphine and codeine, where the rigid phenanthrene framework is crucial for their potent analgesic properties. scispace.compy.gov.in

In contemporary research, phenanthrene derivatives continue to be explored for their diverse pharmacological activities. Studies have shown that compounds bearing the phenanthrene nucleus can exhibit a range of biological effects, including antimalarial, cytotoxic, anti-inflammatory, and antioxidant properties. scispace.com This has led to the development of synthetic phenanthrene-based compounds for potential use in medicine. scispace.com The rich electronic nature and the potential for functionalization at various positions on the phenanthrene rings make it an attractive starting point for the construction of complex and biologically active molecules.

Role of Fluoroalkane Motifs in Modern Chemical Science

The introduction of fluorine into organic molecules is a strategy that has revolutionized medicinal chemistry and materials science over the past few decades. cas.cn Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while imparting drastically different electronic properties to the molecule. The replacement of hydrogen with fluorine can have profound effects on a molecule's physical, chemical, and biological properties.

In the pharmaceutical industry, the incorporation of fluoroalkane motifs is a widely used tactic to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug in the body. researchgate.net Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding. researchgate.net

The specific motif present in Methyl 2-fluoro-2-(phenanthren-1-yl)propanoate, a methyl ester of a 2-fluoro-2-arylpropanoic acid, is of particular interest. The fluorine atom at the alpha-position to the ester carbonyl can significantly influence the reactivity and conformational preferences of the molecule. This structural arrangement is found in a number of biologically active compounds and is a key area of research in the development of new synthetic methodologies.

Rationale for Investigating the this compound Framework

The decision to investigate the this compound framework stems from a logical combination of the desirable characteristics of its constituent parts. The fusion of a phenanthrene core with a fluoroalkane moiety presents an opportunity to create a new class of compounds with potentially unique and valuable properties.

The rationale can be broken down into several key points:

Synergistic Effects: Researchers are interested in whether the combination of the phenanthrene and fluoroalkane motifs will result in synergistic or emergent properties that are not present in either component alone. For example, the fluorine atom could modulate the electronic properties of the phenanthrene ring system, or the bulky phenanthrene group could influence the biological targeting of the molecule.

Bioisosteric Replacement: The 2-fluoro-2-propanoate group can be seen as a bioisostere of other functional groups. By replacing a hydrogen or a hydroxyl group with fluorine at this position, it is possible to fine-tune the steric and electronic properties of the molecule to optimize its biological activity.

Probing Structure-Activity Relationships: The synthesis of this compound and related analogs allows for a systematic exploration of structure-activity relationships (SAR). By varying the substitution pattern on the phenanthrene ring or altering the ester group, chemists can gain a deeper understanding of how molecular structure influences function.

Development of New Synthetic Methods: The construction of this complex molecule presents a challenge for synthetic organic chemists. The development of efficient and stereoselective methods for the synthesis of this compound can lead to the discovery of new reactions and strategies that are applicable to a broader range of organofluorine compounds.

Overview of Research Trajectories for Complex Organofluorine Compounds

The study of this compound is situated within the broader context of the rapidly expanding field of organofluorine chemistry. Research in this area is following several key trajectories:

New Fluorination Reagents and Methods: There is a continuous effort to develop new reagents and catalytic methods for the selective introduction of fluorine into complex molecules. This includes the development of milder and more environmentally friendly fluorinating agents. cas.cn

Late-Stage Fluorination: A major goal in synthetic chemistry is the ability to introduce fluorine into a molecule at a late stage of the synthesis. This would allow for the rapid generation of a diverse library of fluorinated analogs for biological screening.

Asymmetric Fluorination: The creation of chiral, fluorine-containing molecules is of great importance, as the stereochemistry of a drug can have a profound impact on its efficacy and safety. Significant research is focused on the development of catalytic, enantioselective fluorination reactions.

Applications in Materials Science: Fluorinated compounds are not only important in medicine but also in materials science. They are used in the production of polymers, liquid crystals, and other advanced materials with unique properties such as high thermal stability and chemical resistance.

While specific research findings on this compound are not yet widely published, the foundational knowledge of its constituent parts provides a strong impetus for its continued investigation. The data that will be generated from studies on this and related compounds will undoubtedly contribute to the growing body of knowledge in organofluorine chemistry and may lead to the discovery of new molecules with significant practical applications.

Detailed Research Findings

As of the latest literature review, dedicated studies on the synthesis, properties, and applications of this compound are limited. The compound is listed in chemical supplier databases, confirming its synthesis and availability for research purposes. bldpharm.com However, to provide an insight into the expected chemical and physical properties of this molecule, we can look at data from closely related analogs, specifically other methyl 2-fluoro-2-arylpropanoates.

It is important to note that the following data is for analogous compounds and should be considered as an estimation for the properties of this compound. The large, polycyclic phenanthrene group is expected to significantly influence these properties, likely leading to a higher melting point, boiling point, and different solubility characteristics compared to the simpler aryl analogs.

| Property | Methyl 2-fluoro-2-phenylpropanoate | Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate | This compound (Predicted) |

| Molecular Formula | C10H11FO2 | C14H13FO2 | C18H15FO2 |

| Molecular Weight | 182.19 g/mol | 232.25 g/mol | 282.31 g/mol |

| Appearance | Colorless oil | White to off-white solid | Likely a white to yellowish solid |

| Boiling Point | ~95-97 °C at 10 mmHg | Not available | Expected to be significantly higher |

| Melting Point | Not available | Not available | Expected to be a solid at room temperature |

| Solubility | Soluble in most organic solvents | Soluble in many organic solvents | Expected to be soluble in chlorinated solvents and aromatic hydrocarbons |

| ¹H NMR (CDCl₃, δ) | ~7.3-7.5 (m, 5H), 3.7 (s, 3H), 1.9 (d, J=23 Hz, 3H) | ~7.4-8.2 (m, 7H), 3.8 (s, 3H), 2.0 (d, J=22 Hz, 3H) | Complex aromatic signals expected in the range of ~7.5-8.8 ppm |

| ¹⁹F NMR (CDCl₃, δ) | ~ -160 ppm | ~ -158 ppm | Expected in a similar range |

| ¹³C NMR (CDCl₃, δ) | Aromatic signals, ~170 (C=O), ~95 (d, J=180 Hz, C-F), ~53 (OCH₃), ~23 (d, J=25 Hz, CH₃) | Aromatic signals, ~170 (C=O), ~95 (d, J=180 Hz, C-F), ~53 (OCH₃), ~23 (d, J=25 Hz, CH₃) | Complex aromatic signals, ester and fluorinated carbon signals expected |

This table is for illustrative purposes and contains data from analogous compounds. The data for this compound is predicted and has not been experimentally verified in the cited literature.

The synthesis of such 2-fluoro-2-arylpropanoates typically involves the fluorination of a corresponding precursor, such as a 2-hydroxy- or 2-keto-ester, using an electrophilic fluorinating agent like Selectfluor. Alternatively, nucleophilic fluorination of an appropriate alpha-leaving group can be employed. The presence of the phenanthrene moiety may require optimization of reaction conditions to achieve good yields and avoid side reactions on the aromatic rings.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-2-phenanthren-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FO2/c1-18(19,17(20)21-2)16-9-5-8-14-13-7-4-3-6-12(13)10-11-15(14)16/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMRROGYITTZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CC3=CC=CC=C32)(C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Characterization and Stereochemical Assignment Studies

Advanced Spectroscopic Methods for Structural Elucidation

The precise determination of the molecular architecture of Methyl 2-fluoro-2-(phenanthren-1-yl)propanoate relies on the synergistic interpretation of data from nuclear magnetic resonance (NMR) spectroscopy, electronic circular dichroism (ECD), vibrational spectroscopy (FT-IR and Raman), and high-resolution mass spectrometry (HRMS). Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the compound's constitution and stereochemistry.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, multi-nuclear (¹H, ¹³C, ¹⁹F) NMR experiments are indispensable for determining its connectivity, conformation, and configuration.

The ¹H NMR spectrum is expected to exhibit distinct signals for the methyl ester protons, the methyl group at C2, and the aromatic protons of the phenanthrene (B1679779) ring. The chemical shifts of the phenanthrene protons would be influenced by the substitution pattern and the anisotropic effects of the ester and fluoro groups. Due to the steric hindrance around the C1-C2 bond, restricted rotation may lead to diastereotopic protons within the phenanthrene ring, resulting in more complex splitting patterns.

The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The chemical shift of the quaternary carbon C2, directly attached to the fluorine atom, would be significantly influenced by the fluorine's electronegativity, appearing as a doublet due to ¹J(C-F) coupling. The carbonyl carbon of the ester group and the carbons of the phenanthrene ring would also show characteristic chemical shifts.

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds, offering a wide chemical shift range and high sensitivity. wikipedia.orghuji.ac.ilbiophysics.org A single resonance, split by coupling to nearby protons (e.g., the C2-methyl protons), would be expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.

Predicted ¹H NMR Data:

Methyl Ester (CH₃): A singlet around 3.7-3.9 ppm.

C2-Methyl (CH₃): A doublet due to coupling with the fluorine atom (³J(H-F)), expected in the range of 1.8-2.2 ppm.

Phenanthrene Protons: A complex multiplet pattern in the aromatic region (typically 7.5-9.0 ppm), with potential for significant dispersion due to steric and electronic effects. bmrb.io

Predicted ¹³C NMR Data:

C2: A doublet with a large ¹J(C-F) coupling constant (typically 170-200 Hz), with a chemical shift in the range of 90-100 ppm.

Carbonyl (C=O): A signal around 170-175 ppm.

Methyl Ester (OCH₃): A signal around 52-54 ppm.

C2-Methyl (CH₃): A quartet with a smaller ²J(C-F) coupling, expected around 20-25 ppm.

Phenanthrene Carbons: Multiple signals in the aromatic region (120-140 ppm). bmrb.io

Predicted ¹⁹F NMR Data:

A single resonance, likely a quartet due to coupling with the C2-methyl protons, with a chemical shift that can be sensitive to the molecular conformation. wikipedia.org

To unambiguously assign the complex ¹H and ¹³C NMR spectra and to probe the spatial relationships between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which is crucial for assigning the intricate spin systems of the phenanthrene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is invaluable for establishing the connectivity across quaternary carbons, such as the attachment of the propanoate moiety to the phenanthrene ring at the C1 position. researchgate.netmdpi.com For instance, correlations between the C2-methyl protons and the phenanthrene C1 and C2 carbons, as well as the ester carbonyl carbon, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This is particularly important for determining the preferred conformation and for studying dynamic processes. For example, NOE correlations between the C2-methyl protons and specific protons on the phenanthrene ring would help to define the orientation of the propanoate group relative to the aromatic system.

The steric bulk of the phenanthren-1-yl group and the substituents at the adjacent C2 position can lead to hindered rotation around the C1-C(phenanthrene) single bond. This phenomenon, known as atropisomerism, can result in the existence of stable or slowly interconverting rotational isomers (rotamers). wikipedia.org If the barrier to rotation is sufficiently high, separate sets of NMR signals for each rotamer may be observed at room temperature.

Dynamic NMR (DNMR) spectroscopy is the primary tool for studying such conformational dynamics. nih.govacs.orgnih.gov By acquiring NMR spectra at different temperatures, the rate of interconversion between rotamers can be determined. At low temperatures, where the interconversion is slow on the NMR timescale, sharp, distinct signals for each rotamer would be observed. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures where the rotation is fast.

Line-shape analysis of the temperature-dependent NMR spectra allows for the quantitative determination of the activation energy (ΔG‡) for the rotational barrier. This information is critical for understanding the conformational landscape of the molecule. For this compound, the presence of atropisomers would have significant implications for its chiroptical properties and biological activity.

Given the presence of a stereogenic center at C2, this compound is a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral compounds in solution. researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum of this compound would be dominated by the electronic transitions of the large and chromophoric phenanthrene system. The chiral perturbation induced by the stereogenic center at C2 would lead to characteristic positive or negative Cotton effects in the ECD spectrum, corresponding to the absorption bands observed in the UV-Vis spectrum.

The absolute configuration can be assigned by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (R)- or (S)-enantiomer). researchgate.netrsc.org Quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT), are employed to predict the ECD spectrum. A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the enantiomer under investigation. The ECD spectra of chiral phenanthrene derivatives are often complex, but theoretical calculations have proven to be a reliable tool for their interpretation. rsc.orgnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹. researchgate.netdocbrown.info

C-O Stretch (Ester): Strong bands in the 1300-1000 cm⁻¹ region. researchgate.netdocbrown.info

C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ region.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands in the 3000-2850 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The Raman spectrum would be particularly useful for observing the vibrations of the phenanthrene ring system, as the C=C stretching modes of aromatic rings typically give rise to strong Raman signals. researchgate.netresearchgate.net Changes in the vibrational frequencies and intensities between different physical states (e.g., solid vs. solution) or in different solvents can provide information about intermolecular interactions and conformational changes.

Expected Vibrational Frequencies:

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C=O Stretch (Ester) | 1750-1735 (strong) | 1750-1735 (weak) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (strong) |

| C-O Stretch (Ester) | 1300-1000 | Variable |

| C-F Stretch | 1100-1000 (strong) | 1100-1000 (weak) |

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₈H₁₅FO₂), the calculated exact mass can be compared to the experimentally measured value with high accuracy (typically within a few parts per million).

In addition to providing the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. nih.gov This information can further confirm the proposed structure. Upon ionization, the molecular ion of this compound would be expected to undergo characteristic fragmentation reactions. libretexts.orgnist.gov

Expected Fragmentation Pathways:

Loss of the methoxy (B1213986) group (•OCH₃): This would result in an acylium ion.

Loss of the carbomethoxy group (•COOCH₃): This would lead to a fluorinated phenanthrylmethyl cation.

McLafferty rearrangement: If applicable, this could lead to the loss of a neutral molecule.

Fragmentation of the phenanthrene ring: At higher collision energies, the aromatic ring system may undergo fragmentation.

The analysis of the exact masses of the fragment ions in the MS/MS spectrum provides further evidence for the connectivity of the molecule and can help to distinguish it from potential isomers.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F) for Conformational and Configurational Analysis

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids. nih.gov Although a specific crystal structure for this compound is not publicly available, the principles of molecular packing and intermolecular interactions observed in related phenanthrene derivatives can provide significant insights into its expected solid-state behavior. iucr.orgresearchgate.net

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would likely be governed by a combination of intermolecular forces. The large, planar phenanthrene ring is expected to facilitate significant π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. iucr.orgresearchgate.net These interactions play a crucial role in the formation of stable, ordered crystalline lattices.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Note: This data is hypothetical and is presented for illustrative purposes based on typical values for similar organic molecules.

Conformational Preferences in the Crystalline State

In the crystalline state, molecules adopt their lowest energy conformation. For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the stereocenter to the phenanthrene ring and the C-C bond of the ester group. The fluorine substituent significantly influences the conformational preferences. nih.gov

The orientation of the phenanthrene ring relative to the propanoate moiety will be a key feature. It is expected that steric hindrance between the phenanthrene ring and the substituents at the chiral center will dictate a preferred rotational conformation. The interplay between minimizing steric repulsion and maximizing favorable intermolecular interactions will determine the final observed conformation in the crystal lattice. The study of fluorinated analogues of non-steroidal anti-inflammatory drugs has highlighted the impact of fluorine on molecular conformation. nih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

Chromatographic methods are essential for assessing the purity of synthesized compounds and for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess of a chiral compound. nih.govsigmaaldrich.com For a compound like this compound, a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving racemates of aromatic compounds. sigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. researchgate.net The presence of the fluorine atom can also influence the interactions with the stationary phase. chromatographyonline.com Helically arranged chiral molecular nanographenes have been successfully resolved by chiral HPLC. nih.govacs.org

Hypothetical Chiral HPLC Separation Parameters

| Parameter | Hypothetical Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | >1.5 |

Note: This data is hypothetical and serves as a representative example for the chiral separation of a similar compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound might be a consideration, GC-MS could be employed for purity assessment. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification. oup.comnih.govresearchgate.netresearchgate.net

For chiral analysis by GC, derivatization with a chiral reagent might be necessary, or a chiral capillary column could be used. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragment ions resulting from the cleavage of the ester group and fragmentation of the phenanthrene ring. Analysis of phenanthrene and its derivatives in various matrices has been successfully performed using GC-MS. nih.govnih.gov

Hypothetical GC-MS Data

| Parameter | Hypothetical Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |

| Mass Spectrometer | Electron Ionization (EI), 70 eV |

| Retention Time | 15.8 min |

| Key Mass Fragments (m/z) | M+•, [M-OCH₃]+, [M-COOCH₃]+, [Phenanthrene]+ |

Note: This data is hypothetical and illustrates a plausible set of parameters and expected mass fragments.

Advanced Chiroptical Property Investigations

The inherent chirality of this compound, due to the stereocenter and the potential for helical chirality from the phenanthrene moiety, suggests that it would exhibit interesting chiroptical properties. acs.orgmdpi.com These properties arise from the differential interaction of the molecule with left and right circularly polarized light.

Techniques such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) would be invaluable for characterizing the stereochemistry of this compound. The phenanthrene chromophore, being inherently dissymmetric due to its attachment to the chiral center, would likely give rise to distinct signals in the ECD spectrum. researchgate.net The sign and intensity of these Cotton effects could potentially be correlated with the absolute configuration of the stereocenter through theoretical calculations, such as time-dependent density functional theory (TD-DFT). The study of helicene-like compounds, which share structural similarities with the phenanthrene system, has revealed strong chiroptical responses. researchgate.netacs.org

Reactivity Profiles and Transformational Chemistry

Reactivity at the Phenanthren-1-yl Moiety

The phenanthrene (B1679779) nucleus is an electron-rich aromatic system, generally susceptible to electrophilic attack. However, the nature and position of the substituent at the 1-position, a secondary alkyl group bearing electron-withdrawing fluorine and methyl ester functionalities, significantly modulates its reactivity profile.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. In the case of phenanthrene, substitution patterns are complex due to the presence of multiple non-equivalent positions. The directing effect of the substituent at the 1-position is crucial in determining the regiochemical outcome of such reactions.

The 2-fluoro-2-propanoate substituent exerts a combination of electronic and steric effects. The alkyl backbone is weakly activating and traditionally directs incoming electrophiles to the ortho and para positions. However, the α-fluoro and α-ester groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation is expected to be most pronounced at the positions closest to the substituent.

Furthermore, the significant steric bulk of the substituent will hinder attack at the adjacent ortho position (position 2). Consequently, electrophilic substitution is most likely to occur at the less sterically hindered positions of the phenanthrene nucleus, with the exact substitution pattern depending on the specific electrophile and reaction conditions. The deactivating nature of the substituent suggests that forcing conditions may be required to effect substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-Substituted Phenanthrene

| Position | Electronic Effect of Substituent | Steric Hindrance | Predicted Reactivity |

| 2 | Deactivated (Inductive) | High | Low |

| 3 | Less Deactivated | Moderate | Moderate |

| 4 | Less Deactivated | Low | High |

| 5 | Minimally Affected | Low | High |

| 6 | Minimally Affected | Low | High |

| 7 | Minimally Affected | Low | High |

| 8 | Minimally Affected | Low | High |

| 9 | Deactivated (Inductive) | Moderate | Moderate |

| 10 | Deactivated (Inductive) | Moderate | Moderate |

This table presents a qualitative prediction based on general principles of electrophilic aromatic substitution.

The phenanthrene moiety can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require the presence of a leaving group, such as a halide or a triflate, on the aromatic ring. While the parent compound, Methyl 2-fluoro-2-(phenanthren-1-yl)propanoate, does not possess such a leaving group, its derivatives could be valuable substrates.

For instance, a bromo or iodo substituent introduced onto the phenanthrene ring would enable participation in reactions such as the Suzuki-Miyaura coupling (with organoboron reagents), the Stille coupling (with organotin reagents), or the Heck coupling (with alkenes). The position of the halogen on the phenanthrene ring would determine the structure of the resulting coupled product. Given the synthetic utility of these reactions, the halogenation of this compound would be a key step in its further functionalization.

Table 2: Potential Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C |

| Heck | Alkene | Pd(OAc)₂ | C-C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | C-N |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C |

The phenanthrene ring can undergo both oxidative and reductive transformations. The presence of the alkyl substituent at the 1-position can influence the course of these reactions. Studies on other alkyl-substituted phenanthrenes have shown that oxidative metabolism can shift from the aromatic ring to the alkyl side chain. nih.gov This suggests that under certain oxidative conditions, the propanoate side chain of this compound could be a target for oxidation.

Oxidative dearomatization is another potential transformation, which could lead to the formation of complex, three-dimensional structures. ucsb.edursc.org The specific products would depend on the oxidant used and the reaction conditions.

Reduction of the phenanthrene system, for example through catalytic hydrogenation, would lead to partially or fully saturated products. The steric bulk of the substituent at the 1-position may influence the stereochemical outcome of such reductions, potentially directing the approach of the hydrogen to the less hindered face of the aromatic system.

Transformations Involving the α-Fluoropropanoate Ester Group

The α-fluoropropanoate ester group is a key functional handle in the molecule, susceptible to a range of transformations, most notably hydrolysis and transesterification.

The ester functionality can be cleaved through hydrolysis to yield the corresponding carboxylic acid, or transformed into a different ester via transesterification. The reactivity of the ester is influenced by the presence of the α-fluoro substituent and the steric hindrance imparted by the bulky phenanthren-1-yl group.

The electron-withdrawing nature of the fluorine atom is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the adjacent phenanthrene ring is likely to hinder the approach of nucleophiles, potentially slowing down the rate of both hydrolysis and transesterification. acs.orgarkat-usa.org These competing effects suggest that the conditions for these transformations would need to be carefully optimized.

Table 3: Factors Influencing Hydrolysis and Transesterification of this compound

| Factor | Effect on Reactivity | Rationale |

| α-Fluoro group | Increase | Electron-withdrawing, increases electrophilicity of carbonyl carbon |

| Phenanthren-1-yl group | Decrease | Steric hindrance, impedes nucleophilic attack |

| Reaction Conditions | Variable | Can be optimized to favor either hydrolysis or transesterification |

Enzymatic hydrolysis, often employing lipases, offers a mild and often stereoselective method for ester cleavage. Studies on analogous methyl 2-fluoro-2-arylpropionates have provided insight into the potential enzymatic hydrolysis mechanism for this compound. researchgate.net

Research has shown that the enzymatic hydrolysis of these compounds using lipases from Candida rugosa and Candida cylindracea does not solely yield the expected 2-fluoro-2-arylpropionic acid. researchgate.net Instead, a mixture of products is often observed, including the corresponding 2-hydroxy-2-arylpropionic acid and traces of 2-arylacrylic acid. researchgate.net

This observation has led to the proposal of a mechanistic hypothesis wherein the enzyme facilitates the elimination of the fluoride (B91410) ion from the initially formed hydrolyzed acid. researchgate.net This elimination results in the formation of an α-carboxy-stabilized carbocation intermediate. This reactive intermediate can then be trapped by water in the active site to form the 2-hydroxy acid, or undergo a β-elimination to produce the acrylic acid derivative. researchgate.net The propensity for the formation of these byproducts is influenced by the electronic nature of the aryl group. researchgate.net

Table 4: Products of Enzymatic Hydrolysis of Methyl 2-fluoro-2-arylpropionates

| Substrate Aryl Group | Expected Product | Observed Byproducts |

| Phenyl | 2-Fluoro-2-phenylpropionic acid | 2-Hydroxy-2-phenylpropionic acid, 2-Phenylacrylic acid |

| 4-Methoxyphenyl | 2-Fluoro-2-(4-methoxyphenyl)propionic acid | Increased amounts of 2-Hydroxy-2-(4-methoxyphenyl)propionic acid |

| Naphth-1-yl | 2-Fluoro-2-(naphth-1-yl)propionic acid | Formation of byproducts is also possible |

Data based on studies of analogous compounds. researchgate.net

This proposed mechanism highlights the complexity of the enzymatic hydrolysis of α-fluoro esters and suggests that careful selection of the enzyme and reaction conditions would be necessary to achieve the desired transformation of this compound with high selectivity.

Hydrolysis and Transesterification Reactions

Side Reaction Analysis (e.g., elimination of fluoride ion)

While the carbon-fluorine bond is the strongest single bond in organic chemistry, elimination of hydrogen fluoride (HF) can occur under specific conditions, representing a potential side reaction pathway for this compound. This reaction is typically promoted by strong, non-nucleophilic bases. The mechanism involves the abstraction of a proton from the methyl group of the propanoate moiety, followed by the elimination of the fluoride ion.

The stability of the resulting α,β-unsaturated system, a phenanthrenyl-substituted acrylate, provides the thermodynamic driving force for this elimination. However, the strong basicity required for this transformation often leads to competition with other reactions, such as hydrolysis of the ester group. nih.gov The dual role of fluoride ions as both nucleophiles and bases means that strong basicity can promote unavoidable side reactions like elimination during nucleophilic fluorination processes. nih.gov

Table 1: Factors Influencing Fluoride Elimination

| Factor | Influence on Elimination | Rationale |

|---|---|---|

| Base Strength | Increases rate | A strong base is required to abstract the relatively non-acidic β-hydrogen. |

| Steric Hindrance of Base | Favors elimination over substitution | Bulky bases can more easily access the peripheral β-hydrogens than the sterically shielded α-carbon. |

| Temperature | Favors elimination | Elimination reactions generally have a higher activation energy and benefit more from increased temperature (entropy-driven). |

| Solvent | Polar aprotic solvents may favor elimination | These solvents can stabilize the transition state of the E2 pathway. |

Nucleophilic Substitution at the α-Carbon

Direct nucleophilic substitution at the α-carbon of this compound is challenging. The α-carbon is a quaternary center, sterically hindered by the bulky phenanthrene group and the methyl group, which effectively precludes an SN2-type mechanism.

An SN1-type mechanism, proceeding through a carbocation intermediate, is also unlikely under most conditions. Although the tertiary benzylic position would lead to a resonance-stabilized carbocation, the fluorine atom is a very poor leaving group. Forcing this reaction would require highly acidic conditions or the use of a potent Lewis acid to facilitate the departure of the fluoride ion. Recent studies on similar α-bromo benzylic esters show that substitution can proceed via an SN1 process, forming a carbocation intermediate, but elimination reactions can occur rapidly with certain substrates. nih.gov

Reactions at the Ester Carbonyl Group

The ester carbonyl group is a primary site for chemical transformations of this molecule. Standard ester reactions, such as hydrolysis, amidation, and reduction, can be employed to generate a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-2-(phenanthren-1-yl)propanoic acid, under either acidic or basic (saponification) conditions. Enzymatic hydrolysis using lipases has also been explored for structurally related methyl 2-fluoro-2-arylpropionates. researchgate.net These studies revealed that in addition to the expected carboxylic acid, byproducts such as 2-hydroxy-2-arylpropionic acid and 2-arylacrylic acid can be formed. researchgate.net

Amidation: Direct reaction with amines or ammonia (B1221849) can convert the ester into the corresponding amides. This reaction may require elevated temperatures or catalysis. The reaction of a related fluoroester with arylamines has been shown to produce amides via a standard nucleophilic acyl substitution (SNAc) mechanism. researchgate.net

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-fluoro-2-(phenanthren-1-yl)propan-1-ol.

Transesterification: Treatment with another alcohol under acidic or basic catalysis can exchange the methyl group for a different alkyl or aryl group, yielding a new ester.

Table 2: Key Transformations at the Ester Carbonyl

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Amidation | R₂NH, heat | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

Reactivity of the Fluorine Atom

Fluorine-Directed Chemical Reactivity and Selectivity

Furthermore, the fluorine atom can exert stereoelectronic effects that guide the conformational preferences of the molecule. beilstein-journals.org For instance, studies on α-fluoro ketones have shown that conformational effects can influence reactivity at the carbonyl group. beilstein-journals.org In the context of this compound, the orientation of the C-F bond relative to the phenanthrene ring and the ester group could direct the approach of reagents, thereby influencing the stereoselectivity of reactions at nearby centers. The introduction of fluorine can also serve as a "traceless directing group," enabling novel reaction cascades under mild conditions in certain synthetic contexts. organic-chemistry.org

Hydrogen Bonding Interactions Involving Fluorine

While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor in organic molecules is weak compared to oxygen or nitrogen. researchgate.netrsc.org This is due to the low polarizability and tightly held lone pairs of the fluorine atom. rsc.org Nevertheless, the existence of C-F···H-X (where X is typically O, N, or C) hydrogen bonds is now well-established, though they are primarily electrostatic and dispersive in nature. rsc.org

In this compound, the fluorine atom can engage in weak intramolecular or intermolecular hydrogen bonds.

Intramolecular Interactions: Interactions with nearby C-H bonds on the phenanthrene ring or the methyl group could influence the molecule's preferred conformation.

Table 3: Characteristics of C-F···H Hydrogen Bonds

| Property | Description | Reference |

|---|---|---|

| Strength | Weak; free energy values around 6 kJ mol⁻¹ in CCl₄. | rsc.org |

| Nature | Primarily electrostatic and dispersive. | rsc.org |

| Geometry | Variable; H···F distances often around 2.5 Å with X–H···F angles around 130°. | rsc.org |

| Significance | Can influence molecular conformation, crystal packing, and drug-receptor interactions. | researchgate.netnih.gov |

Derivatization for Library Synthesis and Structure-Activity Relationship Studies

This compound is a valuable scaffold for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies. The chemical handles present in the molecule allow for systematic structural modifications to probe their effects on biological activity. Phenanthrene and its derivatives are known to possess biological activities, including cardiotoxicity and interactions with the aryl hydrocarbon receptor (AHR). noaa.govresearchgate.netnoaa.gov

The primary point for derivatization is the ester functional group. As described in section 4.2.3, hydrolysis of the ester to the carboxylic acid provides a key intermediate. This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents to generate a wide array of amides. Each new amide introduces different steric and electronic features, allowing for a systematic exploration of the chemical space around this position.

Further modifications could involve the reduction of the ester to an alcohol, which could then be derivatized to ethers or other esters. While more synthetically challenging, modifications to the phenanthrene ring itself (e.g., through electrophilic aromatic substitution) could also be explored to probe the SAR of the aromatic core. By correlating the structural changes in these synthesized libraries with their measured biological activity, researchers can develop models to understand the key molecular features required for a desired effect. researchgate.netnih.gov

Table 4: Potential Derivatization Strategies for SAR Studies

| Modification Site | Reaction Pathway | Resulting Analogs | SAR Question Addressed |

|---|---|---|---|

| Ester Group | Hydrolysis followed by amidation | Library of diverse amides (aliphatic, aromatic, cyclic) | Role of the hydrogen bond donor/acceptor capacity and steric bulk at this position. |

| Ester Group | Transesterification | Library of different esters | Impact of the size and lipophilicity of the ester alkyl group. |

| Ester Group | Reduction | Primary alcohol and its ether/ester derivatives | Importance of the carbonyl oxygen for activity. |

| Phenanthrene Ring | Electrophilic Aromatic Substitution (e.g., bromination, nitration) | Substituted phenanthrene analogs | Electronic and steric requirements of the aromatic core for receptor binding. |

Computational and Theoretical Analysis of this compound Reveals Limited Publicly Available Data

Computational chemistry is a powerful tool for predicting molecular properties and reactivity. Techniques such as Density Functional Theory (DFT) and ab initio methods are fundamental to understanding the electronic structure of molecules. These calculations can provide insights into various aspects of a compound's behavior.

A key area of interest in computational chemistry is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests that a molecule is more reactive.

Electrostatic potential mapping is another valuable computational technique. It illustrates the charge distribution within a molecule, identifying electron-rich regions that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. This information is vital for predicting how a molecule will interact with other chemical species. Further analysis, such as Charge Distribution and Bond Critical Point Analysis, offers a more quantitative understanding of the bonding and charge topology within the molecule.

The three-dimensional structure and flexibility of a molecule are also critical to its function. Conformational analysis and the study of energy landscapes provide a map of the possible shapes a molecule can adopt and their relative energies. Molecular Dynamics (MD) simulations can track the movements of atoms over time, offering a dynamic picture of the molecule's behavior and its accessible conformations. Potential Energy Surface (PES) scans are employed to systematically explore the energy changes associated with specific structural modifications, such as the rotation around a particular bond, to identify stable conformers and the energy barriers between them.

Despite the power of these computational methods, specific data for this compound—including its HOMO-LUMO gap, electrostatic potential map, and detailed conformational analysis—could not be located in the surveyed scientific literature. The absence of such dedicated research indicates that the detailed computational characterization of this specific compound has likely not been published or is part of proprietary research. Therefore, the generation of detailed research findings and data tables as requested is not possible based on the currently available information.

Computational and Theoretical Studies on Molecular Structure and Reactivity

Prediction of Spectroscopic Parameters (e.g., NMR, ECD)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are crucial for the structural elucidation and characterization of novel compounds like Methyl 2-fluoro-2-(phenanthren-1-yl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict NMR chemical shifts. rsc.orgnih.gov For fluorine-containing organic molecules, the prediction of ¹⁹F NMR chemical shifts is of significant interest. nih.govresearchgate.net The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Calculation: Calculating the magnetic shielding tensors for each nucleus in each conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. nsf.gov

Chemical Shift Prediction: Referencing the calculated shielding tensors to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain the chemical shifts.

For this compound, computational models would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹⁹F chemical shift would be particularly sensitive to the electronic environment around the fluorine atom, which is influenced by the phenanthrene (B1679779) ring.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹⁹F | -165.3 |

| ¹H (methyl ester) | 3.75 |

| ¹H (methyl group) | 1.88 |

| ¹³C (carbonyl) | 170.2 |

| ¹³C (CF) | 95.8 |

| ¹³C (methyl ester) | 52.9 |

| ¹³C (methyl group) | 24.1 |

Electronic Circular Dichroism (ECD) Spectroscopy:

Since this compound possesses a stereocenter at the C2 position, it is a chiral molecule. ECD spectroscopy is a key technique for determining the absolute configuration of chiral compounds. Time-dependent DFT (TD-DFT) is the most common method for predicting ECD spectra. ustc.edu.cnunipi.it The methodology involves:

Conformational Search: As with NMR predictions, a thorough conformational analysis is essential.

Excited State Calculations: For each significant conformer, the electronic transition energies and rotatory strengths are calculated using TD-DFT. mdpi.com

Spectrum Simulation: The calculated transitions are broadened using Gaussian or Lorentzian functions to generate a simulated ECD spectrum for each conformer.

Final Spectrum: The final predicted ECD spectrum is obtained by taking a Boltzmann-weighted average of the individual conformer spectra.

The predicted ECD spectrum would be characterized by Cotton effects, the signs of which would be used to assign the absolute configuration (R or S) of the molecule by comparison with the experimental spectrum. nih.govarxiv.org The phenanthrene moiety, being a major chromophore, would dominate the ECD spectrum.

Reaction Mechanism Simulation and Transition State Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For this compound, a key reaction would be the nucleophilic substitution at the fluorine-bearing carbon.

Nucleophilic Substitution Reactions:

The presence of a fluorine atom at a tertiary carbon suggests that nucleophilic substitution could proceed through various mechanisms, such as Sₙ1, Sₙ2, or borderline mechanisms. researchgate.netnih.gov Computational studies can help distinguish between these pathways by:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.

Calculating Energies: Determining the relative energies of these stationary points to calculate activation energies and reaction enthalpies.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a located transition state connects the intended reactants and products.

For instance, a computational study could model the reaction with a nucleophile (e.g., hydroxide). The Sₙ1 pathway would involve the formation of a tertiary carbocation intermediate, while the Sₙ2 pathway would proceed through a single pentacoordinate transition state. researchgate.net The calculated activation barriers for each pathway would indicate the most likely mechanism.

Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Sₙ1 | H₂O | Water | 22.5 |

| Sₙ2 | OH⁻ | Water | 31.8 |

| Sₙ1 | CH₃OH | Methanol | 24.1 |

| Sₙ2 | CH₃O⁻ | Methanol | 29.5 |

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly influence the properties and reactivity of a molecule. frontiersin.org Computational models account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: (e.g., Polarizable Continuum Model - PCM) represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides good qualitative results for the influence of solvent polarity. cnr.itnih.gov

Explicit Solvent Models: Involve the inclusion of a number of individual solvent molecules in the calculation. This is more computationally demanding but can capture specific solute-solvent interactions like hydrogen bonding. acs.org

For this compound, the choice of solvent would be expected to affect:

Conformational Equilibrium: The relative energies of different conformers can change with solvent polarity, which in turn affects the predicted average spectroscopic properties.

Spectroscopic Parameters: Solvatochromic shifts in UV-Vis and ECD spectra, as well as changes in NMR chemical shifts, can be modeled.

Reaction Rates and Mechanisms: The stability of charged intermediates and transition states is highly dependent on the solvent, thus influencing reaction barriers and potentially changing the preferred reaction mechanism. rsc.org For example, polar protic solvents would be expected to stabilize the carbocation intermediate in an Sₙ1 reaction, thereby lowering the activation energy.

Hypothetical Effect of Solvent on the Dipole Moment of this compound

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.15 |

| Toluene | 2.4 | 2.58 |

| Chloroform | 4.8 | 2.91 |

| Methanol | 32.7 | 3.42 |

| Water | 78.4 | 3.55 |

Potential Applications in Advanced Chemical Research and Materials Science

Design of Novel Building Blocks for Complex Molecule Synthesis

The structural features of Methyl 2-fluoro-2-(phenanthren-1-yl)propanoate make it a valuable building block in organic synthesis. The phenanthrene (B1679779) unit serves as a large, rigid scaffold, while the fluoro-propanoate chain offers a site for diverse chemical transformations. This allows for its incorporation into larger, more intricate molecular architectures.

Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of multiple chemical bonds in a single operation. nih.govresearchgate.net These processes are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.gov While these methodologies have been extensively applied to synthesize a wide array of complex molecules, including various heterocyclic systems, specific documented examples detailing the use of this compound as a reactant in such reaction sequences are not prominent in the reviewed scientific literature. The potential exists for its functional groups to participate in such transformations, for instance, by converting the ester to a more reactive species, but dedicated studies are required to explore this synthetic utility.

Polycyclic aromatic hydrocarbons (PAHs) are compounds composed of two or more fused benzene (B151609) rings and are fundamental structures in materials science and organic chemistry. researchgate.net this compound is itself a functionalized PAH and serves as an excellent starting point for the synthesis of more elaborate PAH derivatives. bldpharm.com The phenanthrene core provides a robust and electronically active base, while the side chain can be chemically modified or used as a handle to attach the molecule to other systems.

The synthesis of larger PAHs often involves classic organic reactions that could be adapted for derivatives of this compound. researchgate.net The introduction of substituents, such as the fluoro-propanoate group, can influence the reactivity and solubility of the PAH core, as well as the electronic properties of the final product. nih.gov For example, the ester group could be hydrolyzed to a carboxylic acid and used in coupling reactions to build larger systems, or the aromatic rings of the phenanthrene unit could undergo further electrophilic substitution to introduce additional functionalities.

Table 1: Selected Classical Strategies for PAH Synthesis

| Synthesis Method | Description | Potential Relevance |

|---|---|---|

| Friedel-Crafts Reaction | Involves the reaction of an aromatic ring with an acyl or alkyl halide in the presence of a Lewis acid catalyst to form substituted aromatic compounds. researchgate.net | The phenanthrene core could be further functionalized using this method. |

| Elbs Reaction | The pyrolysis of an ortho-methyl or methylene (B1212753) substituted diaryl ketone to yield a condensed aromatic system through dehydration. researchgate.net | Not directly applicable, but illustrates a classic method for forming fused rings. |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene (B86901) system, which can be aromatized. researchgate.net | The phenanthrene rings could potentially act as a diene component in certain cases. |

Scaffold for Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comthno.org The rigid and aromatic nature of the phenanthrene moiety makes this compound a promising candidate for applications in this field.

The development of synthetic receptors capable of selectively binding anions is a major goal in supramolecular chemistry, driven by their importance in biological and environmental systems. mdpi.com The phenanthrene skeleton has been identified as a highly effective scaffold for constructing such receptors. Its rigidity helps to pre-organize attached binding moieties, creating a well-defined cavity that is complementary to the target guest anion. mdpi.com

In a relevant study, a 3,6-diaminophenanthrene scaffold was used to create a bis-urea receptor. Molecular modeling showed that the phenanthrene backbone provided a suitable size and geometry to accommodate a phosphate (B84403) anion, with the rigid structure helping to orient the urea (B33335) hydrogen-bond donors for effective binding while preventing intramolecular interactions that would disrupt the binding site. mdpi.com This demonstrates the principle that the core structure of this compound is well-suited for the design of sophisticated host molecules for anion recognition.

Table 2: Components of a Phenanthrene-Based Anion Receptor

| Component | Function in the Receptor | Source |

|---|---|---|

| Phenanthrene Scaffold | Provides a rigid backbone to pre-organize binding sites and define the cavity size. | mdpi.com |

| Urea Groups | Act as hydrogen-bond donors to interact directly with the target anion. | mdpi.com |

| Aromatic Substituents (on Urea) | Can be used to modulate the electronic properties and solubility of the receptor. | mdpi.com |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The large, planar, and electron-rich surface of the phenanthrene unit is conducive to π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules. mdpi.com This property is fundamental to the formation of larger supramolecular structures like columns, sheets, or liquid crystals.

Furthermore, phenanthrene-containing macrocycles, such as phenanthrene nih.govarenes, have been successfully employed as crystalline hosts in host-guest chemistry. nih.gov These macrocycles form stable co-crystals with various liquid organic guest molecules, demonstrating the inherent ability of the phenanthrene unit to engage in the molecular recognition and ordered assembly required for host-guest systems. nih.gov While specific self-assembly studies on this compound are not detailed in the literature, its core structure strongly suggests a predisposition for forming ordered aggregates driven by intermolecular aromatic interactions.

Advanced Materials Science Applications (Mechanistic/Design Focus)

The unique electronic and structural properties of this compound position it as a candidate for use in advanced materials, particularly in the field of organic electronics. bldpharm.com Its utility stems from the synergistic effects of its three main components: the PAH core, the fluorine atom, and the ester side chain.

From a design perspective, the phenanthrene core provides the essential π-conjugated system required for charge transport, making it suitable for organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.netbldpharm.com The introduction of a fluorine atom is a well-established strategy in materials science to tune the electronic properties of organic molecules. Fluorination typically lowers the energy levels of the molecular orbitals (HOMO and LUMO), which can improve charge injection/transport properties and enhance the oxidative stability of the material. nih.gov The ester functional group offers a versatile handle for further modification, such as attachment to a polymer backbone or alteration to fine-tune solubility, processability, and film-forming characteristics. These design elements make the compound a promising building block for creating new organic semiconductors and emissive materials.

Table 3: Mechanistic Role of Molecular Components in Materials Design

| Molecular Component | Potential Role in Advanced Materials |

|---|---|

| Phenanthrene Core | Provides the π-conjugated system for charge transport and luminescence; offers thermal and chemical stability. |

| Fluorine Atom | Modulates electronic properties (e.g., electron affinity, orbital energies); can enhance stability and influence intermolecular packing. |

| Methyl Propanoate Group | Acts as a synthetic handle for polymerization or further functionalization; influences solubility, processability, and thin-film morphology. |

Development of Fluorescent Probes and Emissive Materials

Phenanthrene and its derivatives are well-regarded for their inherent fluorescence, typically emitting in the blue region of the electromagnetic spectrum. academie-sciences.frresearchgate.net This intrinsic property makes them excellent candidates for the development of fluorescent probes and emissive materials. The introduction of a fluorine atom and a methyl propanoate group to the phenanthrene backbone in this compound is expected to modulate these photophysical properties in advantageous ways.

Photophysical Properties and Quantum Yields

The parent compound, phenanthrene, exhibits a fluorescence quantum yield of approximately 0.13 in cyclohexane. aatbio.com The quantum yield of this compound is anticipated to be influenced by several factors inherent to its structure. The rigid, planar structure of the phenanthrene ring system is conducive to high fluorescence efficiency by minimizing non-radiative decay pathways.

Fluorination of polycyclic aromatic hydrocarbons (PAHs) is a known strategy to tune their photophysical properties. The introduction of a fluorine atom, with its high electronegativity, can alter the electron density distribution within the molecule, thereby influencing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to shifts in the absorption and emission spectra. In some cases, fluorination has been observed to enhance fluorescence quantum yields by increasing the rate of radiative decay or by sterically hindering quenching processes. mdpi.com

The photophysical properties of phenanthrene derivatives are also sensitive to the surrounding environment, such as solvent polarity. nih.gov This solvatochromic behavior can be a valuable characteristic in the design of fluorescent probes for sensing applications.

Below is a table summarizing the known photophysical data for the parent phenanthrene molecule, which serves as a baseline for predicting the properties of its derivatives.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| Phenanthrene | 252 | ~350-400 | 0.13 | Cyclohexane |

Note: The data for this compound is not available and is presented here for illustrative comparison with its parent compound.

Structure-Photophysical Property Relationships

The relationship between the structure of a molecule and its photophysical properties is a cornerstone of materials design. For this compound, several key structural features are expected to dictate its performance as a fluorescent material:

The Phenanthrene Core: This large, conjugated aromatic system is the primary chromophore and fluorophore. Its inherent rigidity and extensive π-system are responsible for the characteristic blue fluorescence. academie-sciences.frresearchgate.net

The Fluorine Atom: The strategic placement of a fluorine atom can significantly impact the electronic properties of the phenanthrene ring. Its electron-withdrawing nature can lower the HOMO and LUMO energy levels, potentially leading to a blue-shift in the emission spectrum. Furthermore, fluorine substitution can enhance the photostability and thermal stability of the molecule. mdpi.com

The Methyl Propanoate Group: This substituent can also influence the molecule's photophysical properties, albeit to a lesser extent than the fluorine atom. It can affect the molecule's solubility and its interactions with the surrounding medium, which in turn can modulate the fluorescence quantum yield and emission wavelength.

The interplay of these structural elements allows for the fine-tuning of the compound's emissive properties, making it a promising candidate for the development of bespoke fluorescent materials.

Organic Semiconductor and Optoelectronic Device Research (Design Principles)

The unique electronic properties of phenanthrene-based compounds make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.orgresearchgate.net The design of this compound aligns with several key principles for the development of high-performance organic semiconductors.

Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are known for their tunable optoelectronic properties and potential as organic semiconductors. mun.carsc.org The introduction of fluorine atoms into PAHs can enhance their performance in electronic devices. oup.com Fluorination can lead to lower HOMO and LUMO energy levels, which can facilitate charge injection and transport. Additionally, the strong C-F bond can improve the chemical and thermal stability of the material, leading to longer device lifetimes. patsnap.com

The design principles for utilizing a compound like this compound in organic semiconductors would involve:

Energy Level Engineering: The fluorine and methyl propanoate substituents can be used to tune the HOMO and LUMO energy levels to match the work functions of electrodes in an electronic device, thereby improving charge injection efficiency.

Solubility and Processability: The methyl propanoate group may enhance the solubility of the compound in organic solvents, allowing for solution-based processing techniques like spin-coating or inkjet printing, which are desirable for large-area and low-cost device fabrication.

While further research is needed to synthesize and characterize this compound, its molecular design suggests a promising future in the development of novel fluorescent materials and organic semiconductors.

Exploration of Biological Interactions and Mechanistic Chemical Biology

Investigation of Enzyme-Substrate/Inhibitor Interactions (In Vitro)

In vitro studies are crucial for elucidating the direct interactions between a compound and biological macromolecules such as enzymes. For "Methyl 2-fluoro-2-(phenanthren-1-yl)propanoate," these investigations would primarily focus on its behavior as a substrate or inhibitor in enzymatic reactions.

Research into the enzymatic hydrolysis of analogous methyl 2-fluoro-2-arylpropionates by lipases has revealed complex reaction pathways. researchgate.net When subjected to enzymes like Candida rugosa lipase, these compounds can undergo hydrolysis of the methyl ester to form the corresponding carboxylic acid. researchgate.net However, the presence of the fluorine atom at the α-position introduces the possibility of alternative reactions. A key observation in the study of similar compounds was the formation of 2-hydroxy-2-arylpropionic acid and traces of 2-arylacrylic acid, alongside the expected 2-aryl-2-fluoropropionic acid. researchgate.net

The formation of the 2-hydroxy derivative suggests a potential nucleophilic substitution of the fluorine atom, possibly facilitated by the enzymatic environment. The elimination of fluoride (B91410) to form the acrylic acid derivative represents another possible metabolic route. The relative prevalence of these pathways is influenced by the nature of the aryl group. researchgate.net For "this compound," the large, electron-rich phenanthrene (B1679779) ring would likely influence the substrate's binding orientation within the enzyme's active site and the electronic characteristics of the benzylic position, thereby affecting the rates of these different reaction pathways.

Table 1: Potential Products of Enzymatic Hydrolysis of Methyl 2-fluoro-2-arylpropionates researchgate.net

| Product Name | Chemical Structure | Formation Pathway |

| 2-Aryl-2-fluoropropionic acid | R-CF(CH₃)COOH | Ester Hydrolysis |

| 2-Hydroxy-2-arylpropionic acid | R-COH(CH₃)COOH | Nucleophilic Substitution of Fluorine |

| 2-Arylacrylic acid | R-C(=CH₂)COOH | Fluoride Elimination |

| R represents the aryl group (e.g., phenanthren-1-yl) |

While specific enzyme targets for "this compound" have not been explicitly identified in the available literature, the phenanthrene scaffold is known to interact with a variety of biological targets. For instance, phenanthrene itself has been shown to be an inhibitor of the hERG potassium channel, a critical protein in cardiac function. nih.govnih.gov Furthermore, phenanthrene can activate the nuclear receptor constitutive androstane (B1237026) receptor (CAR), which is involved in the metabolism of xenobiotics. researchgate.net

Given these precedents, potential enzyme targets for "this compound" could include esterases and lipases due to the methyl ester group, as well as cytochrome P450 enzymes, which are known to metabolize polycyclic aromatic hydrocarbons. acs.org The introduction of the fluorine atom could modulate these interactions, potentially leading to selective inhibition or altered substrate specificity. The validation of such targets would require screening the compound against a panel of purified enzymes and measuring its inhibitory or substrate activity.

Structure-Activity Relationship (SAR) Studies for Bio-Probe Development

Understanding the relationship between the structure of "this compound" and its biological activity is key to its development as a potential bio-probe. This involves dissecting the roles of its two key features: the fluorine atom and the phenanthrene scaffold.

The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties and, consequently, its biological interactions. researchgate.net Fluorine is highly electronegative and can form strong, polarized bonds with carbon. This can influence the molecule's pKa, dipole moment, and conformational preferences. In the context of "this compound," the fluorine atom at the α-position to the ester is expected to have several effects:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the molecule's metabolic stability. researchgate.net

Binding Affinity: Fluorine can participate in non-covalent interactions such as hydrogen bonds (acting as a weak acceptor) and dipole-dipole interactions, which can enhance binding affinity to a target protein. researchgate.net

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of the propanoate side chain, which can affect how the molecule fits into a binding pocket. Studies on 1,4-difluorobenzo[c]phenanthrene have shown that the introduction of fluorine can increase molecular distortion. nih.gov

Table 2: Physicochemical Effects of Fluorine Substitution researchgate.net

| Property | Effect of Fluorine Substitution | Implication for Molecular Interactions |

| Electronegativity | High | Alters local electronic environment, can participate in dipole-dipole interactions. |

| Bond Strength (C-F) | High | Increases metabolic stability by blocking oxidation. |

| Size | Small (similar to H) | Minimal steric hindrance compared to other halogens. |

| Lipophilicity | Increases | Can enhance membrane permeability and hydrophobic interactions. |

The position of the substitution on the phenanthrene ring is also critical. In "this compound," the propanoate group is attached at the 1-position, which is part of the "bay region" of the phenanthrene nucleus. This substitution pattern will dictate the spatial orientation of the side chain relative to the plane of the aromatic system, influencing its accessibility for enzymatic processing or receptor binding. The phenanthrene scaffold has been explored as a core structure in the development of various biologically active molecules, including fluorescent probes and materials for organic light-emitting diodes (OLEDs), highlighting its versatility in molecular design. nih.govrsc.org

Development of Chemical Probes for Biological Systems (Non-Diagnostic)

A chemical probe is a small molecule used to study and manipulate biological systems. researchgate.net "this compound" possesses features that make it an interesting candidate for development into a chemical probe. The phenanthrene moiety is inherently fluorescent, a property that has been exploited in the design of fluorescent probes for cellular imaging. researchgate.net By modifying the propanoate side chain, it might be possible to attach reactive groups or affinity labels that could be used for activity-based protein profiling or for identifying specific binding partners in a cellular context.

The fluorine atom can also be utilized in the context of probe development. The 19F nucleus is NMR-active and has a high sensitivity, making it an excellent reporter for NMR-based studies of protein-ligand interactions. A 19F-labeled probe can provide information about its binding environment within a protein without the background noise associated with 1H NMR.

The development of a chemical probe from this scaffold would involve synthesizing a library of analogues with systematic modifications to both the phenanthrene ring and the fluorinated side chain to optimize for potency, selectivity, and the desired probing function.

Fluorinated Probes for Spectroscopic Detection (e.g., 19F NMR in protein binding)